SCH 79797 dihidrocloruro

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La nebularina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar otros análogos de nucleósidos.

Mecanismo De Acción

La nebularina ejerce sus efectos principalmente inhibiendo la síntesis de ADN e induciendo la apoptosis en las células diana. Actúa como un análogo de nucleósido de purina, interfiriendo con la función normal de los ácidos nucleicos. En las células animales, la nebularina conduce a aberraciones mitóticas y agotamiento del ATP . Se dirige a la adenosina desaminasa y otras enzimas involucradas en el metabolismo de nucleósidos .

Análisis Bioquímico

Biochemical Properties

SCH 79797 dihydrochloride functions primarily as a PAR1 antagonist. PAR1 is a G-protein-coupled receptor that is activated by proteolytic cleavage. SCH 79797 dihydrochloride inhibits the binding of high-affinity thrombin receptor-activating peptides to PAR1 with an IC50 of 70 nM . This inhibition protects against ischemic injury and induces apoptosis. The compound interacts with various biomolecules, including enzymes and proteins involved in cell signaling pathways, thereby modulating their activity and downstream effects .

Cellular Effects

SCH 79797 dihydrochloride has significant effects on various cell types and cellular processes. It induces apoptosis and inhibits cell proliferation, which is particularly relevant in cancer research. The compound influences cell signaling pathways by blocking PAR1 activation, leading to altered gene expression and cellular metabolism. These effects contribute to its protective role against ischemic injury and its potential therapeutic applications in cancer treatment .

Molecular Mechanism

The molecular mechanism of SCH 79797 dihydrochloride involves its binding to PAR1, preventing the receptor’s activation by thrombin or other proteases. This inhibition disrupts the downstream signaling pathways that would normally be activated by PAR1, leading to reduced cell proliferation and increased apoptosis. Additionally, SCH 79797 dihydrochloride affects gene expression by modulating transcription factors and other regulatory proteins involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SCH 79797 dihydrochloride can vary over time. The compound is stable under desiccating conditions and can be stored for up to 12 months. Its stability and efficacy may decrease over time if not stored properly. Long-term studies have shown that SCH 79797 dihydrochloride maintains its ability to induce apoptosis and inhibit cell proliferation over extended periods, although the exact duration of its effects can depend on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of SCH 79797 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits PAR1 activation and protects against ischemic injury without causing significant adverse effects. At higher doses, SCH 79797 dihydrochloride may exhibit toxic effects, including excessive apoptosis and potential damage to healthy tissues. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

SCH 79797 dihydrochloride is involved in metabolic pathways related to cell signaling and apoptosis. The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. By inhibiting PAR1, SCH 79797 dihydrochloride affects the activity of downstream signaling molecules and enzymes, ultimately influencing cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, SCH 79797 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as PAR1-expressing cells. The distribution of SCH 79797 dihydrochloride can affect its efficacy and therapeutic potential, as well as its accumulation in specific tissues .

Subcellular Localization

SCH 79797 dihydrochloride is localized to specific subcellular compartments, where it exerts its effects on PAR1 and other biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its activity and function, as it ensures that SCH 79797 dihydrochloride reaches its intended targets within the cell .

Métodos De Preparación

La nebularina se puede sintetizar a través de varios métodos. Una ruta sintética eficiente implica el uso de la inosina como material de partida. El proceso incluye tres pasos principales: protección del acilo, sulfur ación y desulfuración. En el paso de desulfuración, se utiliza ácido nítrico al 50% como agente desulfurante, evitando la necesidad de catalizadores de metales pesados y cromatografía en columna . Otro método implica la aislamiento de nebularina de una nueva especie de Microbispora utilizando cromatografía de contracorriente de gotas .

Análisis De Reacciones Químicas

La nebularina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La nebularina se puede oxidar para formar varios derivados.

Reducción: Se puede reducir en condiciones específicas para producir diferentes productos.

Sustitución: La nebularina puede sufrir reacciones de sustitución, particularmente en el anillo de purina.

Los reactivos comunes utilizados en estas reacciones incluyen cantidades catalíticas de sulfato de cobre (CuSO₄) y agua como solvente . Los productos principales formados a partir de estas reacciones incluyen varios derivados y análogos de purina.

Comparación Con Compuestos Similares

La nebularina es única entre los análogos de nucleósidos de purina debido a su amplio espectro de actividades biológicas. Los compuestos similares incluyen:

Vidarabina: Otro análogo de nucleósido de purina con propiedades antivirales.

Adenosina: Un nucleósido natural que participa en varios procesos fisiológicos.

Zebularina: Un análogo de citidina conocido por su capacidad de inhibir la metilación del ADN.

La nebularina destaca por su alta citotoxicidad y su amplia gama de aplicaciones tanto en sistemas vegetales como animales.

Propiedades

IUPAC Name |

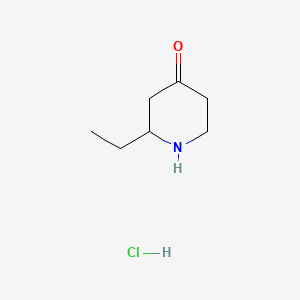

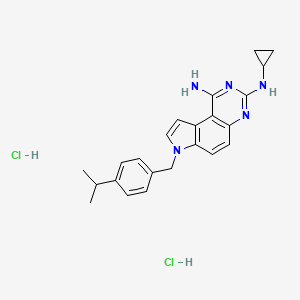

3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5.2ClH/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17;;/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJTXSQXGHYXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028401 | |

| Record name | SCH-79797 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216720-69-2 | |

| Record name | SCH-79797 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions that SCH 79797 dihydrochloride is a specific PAR-1 receptor antagonist. Can you elaborate on how this compound interacts with PAR-1 and ultimately blocks the calcium transient triggered by PAR-1 agonists?

A1: While the paper states that SCH 79797 dihydrochloride effectively blocks the PAR-1 mediated calcium transient in rat podocytes [], it does not delve into the specific molecular mechanism of this interaction. Further research is needed to elucidate the exact binding site of SCH 79797 dihydrochloride on the PAR-1 receptor and the downstream signaling cascade that ultimately leads to the inhibition of calcium influx. Understanding this mechanism would be crucial for exploring the potential therapeutic applications of SCH 79797 dihydrochloride in conditions involving PAR-1 overactivation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572004.png)

![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)

![tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B572008.png)